1,3-Butylene glycol 1-oleate

Description

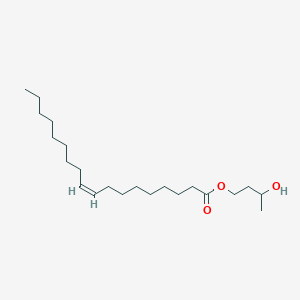

1,3-Butylene glycol 1-oleate is a monoester derived from the esterification of 1,3-butylene glycol (butane-1,3-diol) with oleic acid. The parent glycol, 1,3-butylene glycol (CAS 6290-03-5), is a colorless, viscous liquid widely used in cosmetics as a humectant, solvent, and preservative booster . This ester is hypothesized to exhibit intermediate polarity, balancing the hydrophilic glycol backbone and lipophilic oleate chain, making it suitable for applications in emulsification or lipid-based formulations.

Properties

CAS No. |

107394-21-8 |

|---|---|

Molecular Formula |

C22H42O3 |

Molecular Weight |

354.6 g/mol |

IUPAC Name |

3-hydroxybutyl (Z)-octadec-9-enoate |

InChI |

InChI=1S/C22H42O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(24)25-20-19-21(2)23/h10-11,21,23H,3-9,12-20H2,1-2H3/b11-10- |

InChI Key |

GXHLVVIUMAPGLH-KHPPLWFESA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCCC(C)O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCCC(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Butylene glycol 1-oleate can be synthesized through an esterification reaction between 1,3-butylene glycol and oleic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed with the catalyst. The reaction mixture is then passed through a series of distillation columns to separate the desired ester from unreacted starting materials and by-products. The final product is purified through additional distillation or filtration steps to achieve the required purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Butylene glycol 1-oleate undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 1,3-butylene glycol and oleic acid.

Oxidation: The compound can undergo oxidation reactions, particularly at the oleate moiety, leading to the formation of various oxidation products.

Reduction: Reduction reactions can occur at the ester bond, converting the ester back to the corresponding alcohol and acid.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

Hydrolysis: 1,3-butylene glycol and oleic acid.

Oxidation: Various oxidized derivatives of oleic acid.

Reduction: 1,3-butylene glycol and oleic acid.

Scientific Research Applications

1,3-Butylene glycol 1-oleate has several applications in scientific research:

Chemistry: Used as a solvent and intermediate in the synthesis of other chemical compounds.

Biology: Employed in studies related to lipid metabolism and membrane biology.

Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to enhance the solubility of hydrophobic drugs.

Industry: Utilized in the formulation of cosmetics and personal care products for its moisturizing and emollient properties.

Mechanism of Action

The mechanism of action of 1,3-butylene glycol 1-oleate primarily involves its interaction with the skin’s lipid barrier. The compound penetrates the stratum corneum, enhancing the skin’s hydration by reducing transepidermal water loss. It also acts as an emollient, providing a smooth and soft texture to the skin. The molecular targets include the lipid bilayers of the skin, where it integrates and helps maintain the integrity and function of the barrier.

Comparison with Similar Compounds

Structure and Properties :

- Molecular Formula : C₂₂H₄₂O₄ .

- Functional Groups : Two ester groups (caprate at position 1, caprylate at position 3).

- Key Differences : Compared to 1,3-butylene glycol 1-oleate, this compound has saturated medium-chain fatty acids (C10 caprate and C8 caprylate), resulting in lower molecular weight (370 g/mol vs. inferred 352 g/mol for the oleate ester) and higher volatility. The absence of unsaturated bonds in caprate/caprylate esters may increase oxidative stability but reduce skin-penetration enhancement compared to oleate .

Applications : Likely used as a lightweight emollient or solvent in personal care products due to shorter chain lengths .

Glyceryl Monooleate

Structure and Properties :

- Molecular Formula : C₂₁H₄₀O₄ (inferred from ).

- Functional Groups : One oleate ester on a glycerol backbone.

- Key Differences: The glycerol backbone provides three hydroxyl groups, enabling multi-esterification and stronger emulsifying properties. Glyceryl monooleate is a well-known nonionic surfactant, whereas this compound’s diol structure may limit emulsification efficiency but improve miscibility with polar solvents .

Applications : Widely used in pharmaceuticals and cosmetics as an emulsifier or drug delivery enhancer .

1,3-Butylene Glycol (Parent Compound)

Structure and Properties :

- Molecular Formula : C₄H₁₀O₂ .

- Key Differences : Unesterified 1,3-butylene glycol is fully water-miscible, serving as a humectant and preservative booster. Esterification with oleic acid reduces hydrophilicity, shifting utility toward lipid-soluble applications (e.g., emollients, stabilizers for oils) .

Applications : Found in skincare products for moisture retention and texture enhancement .

Data Tables

Table 1: Comparative Properties of this compound and Analogues

*Inferred properties based on structural analogs.

Research Findings

- Functional Roles : Esters of 1,3-butylene glycol with long-chain fatty acids like oleate may enhance lipid compatibility in formulations requiring occlusive or moisturizing effects, whereas shorter esters (e.g., caprylate) prioritize sensory lightness .

- Safety : 1,3-Butylene glycol is classified as safe for cosmetic use (ECHA registration 01-2120764879-30-0000) , but ester derivatives require further toxicological evaluation.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,3-butylene glycol 1-oleate, and how do reaction conditions influence esterification efficiency?

- Methodological Answer : Synthesis typically involves esterification of 1,3-butylene glycol with oleic acid under catalytic conditions. Acid catalysts (e.g., sulfuric acid) or enzymatic catalysts (e.g., lipases) are commonly used. Reaction efficiency depends on temperature (optimized between 60–120°C), molar ratio of reactants (typically 1:1 to 1:2 for acid:glycol), and catalyst loading (1–5% w/w). Monitoring via FTIR or GC-MS is critical to track ester bond formation and byproduct formation .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- Chromatography : HPLC or GC with a polar column to separate unreacted oleic acid and glycol.

- Spectroscopy : FTIR for ester carbonyl (~1740 cm⁻¹) and hydroxyl group analysis; NMR (¹H and ¹³C) to confirm ester linkage and regioselectivity (e.g., distinguishing 1-oleate vs. 3-oleate positions).

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular ion peaks (expected m/z for C22H42O4: ~382.3) .

Q. What are the critical physical-chemical parameters to measure for this compound in formulation studies?

- Methodological Answer : Key parameters include:

- Hydrophilic-Lipophilic Balance (HLB) : Determined via Griffin’s method to assess emulsification potential.

- Thermal Stability : TGA/DSC to identify decomposition temperatures (typically >200°C for similar esters).

- Solubility : Phase diagrams in polar (e.g., ethanol) and non-polar solvents (e.g., hexane) .

Advanced Research Questions

Q. How do conflicting data on the oxidative stability of 1,3-butylene glycol esters arise, and how can they be resolved experimentally?

- Methodological Answer : Contradictions may stem from varying impurity profiles (e.g., residual oleic acid) or antioxidant additives. To resolve:

- Conduct accelerated oxidative stability tests (e.g., Rancimat at 110°C with air flow) under controlled conditions.

- Compare samples with/without antioxidants (e.g., BHT) and quantify degradation products (e.g., peroxides via iodometric titration).

- Use LC-MS to identify specific oxidation byproducts (e.g., aldehydes, ketones) .

Q. What experimental designs are suitable for studying the interaction of this compound with lipid bilayers in drug delivery systems?

- Methodological Answer : Employ:

- Langmuir-Blodgett Trough : To measure monolayer insertion efficiency and pressure-area isotherms.

- DSC : To assess phase transition changes in model membranes (e.g., DPPC liposomes).

- Fluorescence Microscopy : With labeled lipids to visualize membrane disruption or fusion .

Q. How can researchers address discrepancies in reported biocompatibility data for 1,3-butylene glycol derivatives?

- Methodological Answer : Variations may arise from differences in cell lines, assay protocols, or metabolite profiles. Standardize testing using:

- ISO 10993-5 : For in vitro cytotoxicity (e.g., MTT assay on HaCaT or 3T3 cells).

- Metabolomics : To track glycol-oleate metabolism (e.g., via LC-MS/MS for β-oxidation intermediates).

- Comparative Studies : Benchmark against structurally similar esters (e.g., glyceryl monooleate) .

Methodological Considerations

- Data Validation : Cross-reference analytical results with databases like PubChem or ECHA to resolve CAS number ambiguities (e.g., CAS 6290-03-5 vs. 107-88-0 for 1,3-butylene glycol derivatives) .

- Experimental Reproducibility : Document catalyst purity, solvent grades, and reaction atmosphere (e.g., nitrogen vs. air) to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.